

# Physicochemical properties of N-Allyl-3-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: *N-Allyl-3-(trifluoromethyl)aniline*

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An In-depth Technical Guide on the Physicochemical Properties of **N-Allyl-3-(trifluoromethyl)aniline**

## Abstract

**N-Allyl-3-(trifluoromethyl)aniline** is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of both an allyl group and a trifluoromethyl moiety bestows unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel bioactive compounds and functional materials. The trifluoromethyl group, a well-known bioisostere for various functional groups, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and potential applications of **N-Allyl-3-(trifluoromethyl)aniline**, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **N-Allyl-3-(trifluoromethyl)aniline** are summarized below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.

Property	Value	Source
CAS Number	61219-93-0	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>3</sub> N	[2][4][5]
Molecular Weight	201.19 g/mol	[5]
Appearance	Not specified (likely a liquid or low-melting solid)	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Canonical SMILES	<chem>C=CCNC1=CC=CC(=C1)C(F)(F)F</chem>	[5]
InChI Key	Not available	

Note: Experimental data for properties like boiling point, melting point, and density are not readily available in the public domain and would require experimental determination.

## Synthesis and Experimental Protocols

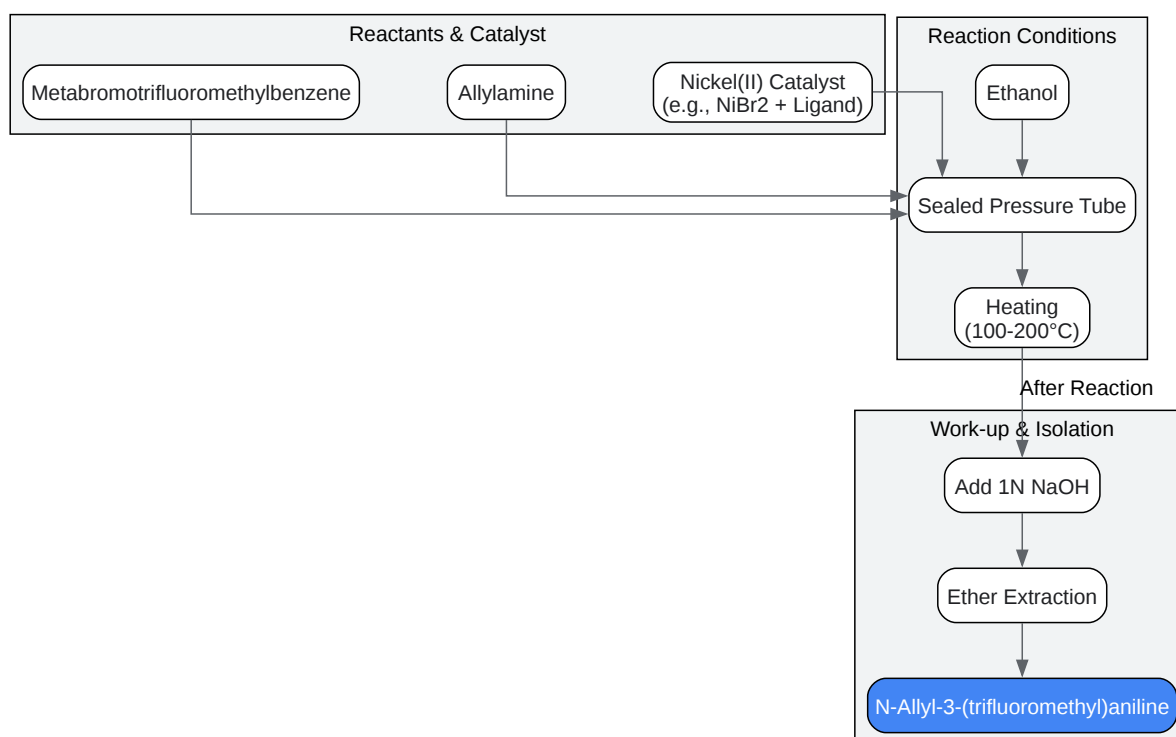
The primary synthetic route to **N-Allyl-3-(trifluoromethyl)aniline** involves the N-alkylation of 3-(trifluoromethyl)aniline. A notable method is the condensation reaction with an allyl source catalyzed by a transition metal.

### Nickel-Catalyzed Synthesis

A patented method describes the synthesis of N-monoallyl-meta-trifluoromethylaniline by condensing metabromotrifluoromethylbenzene with allylamine using a nickel(II)-based catalyst. This process is designed to achieve a high rate of conversion and selectivity for the mono-substituted product over the di-substituted analog.[6]

Experimental Protocol:

- Catalyst Preparation (Example): To a suspension of anhydrous  $\text{NiBr}_2$  (3.57 mmol) in ethanol ( $70 \text{ cm}^3$ ), a solution of bipyridine (7.14 mmol) in ethanol ( $10 \text{ cm}^3$ ) is added at  $40^\circ\text{C}$ . The mixture is refluxed for 15 hours. The resulting green solid catalyst is filtered, washed with ethanol, and dried.[6]
- Condensation Reaction: The reaction is typically carried out in a sealed glass tube capable of withstanding high pressure (approx. 50 bar).
  - The solid nickel-based catalyst is introduced into the tube.
  - Metatrifluoromethylbromobenzene (e.g., 0.002 mole) and allylamine (e.g., 0.020 mole) are added, along with a solvent like ethanol (e.g., 1.2 ml).
  - The tube is cooled to  $-40^\circ\text{C}$ , sealed, and then placed in a heated, agitated steel autoclave.
  - The reaction is heated to a temperature between  $100^\circ\text{C}$  and  $200^\circ\text{C}$  (e.g.,  $160^\circ\text{C}$ ) for a set duration (e.g., 12 hours).[6]
- Work-up and Isolation:
  - After cooling, the tube is unsealed.
  - 1N sodium hydroxide (15 ml) is added to the contents.
  - The product is extracted with diethyl ether (3 x 10 ml).
  - The combined organic layers are then processed to isolate the **N-Allyl-3-(trifluoromethyl)aniline** product.[6]



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Synthesis workflow for **N-Allyl-3-(trifluoromethyl)aniline**.

## Reactivity and Stability

The reactivity of **N-Allyl-3-(trifluoromethyl)aniline** is governed by the interplay of its three key components: the aniline nitrogen, the aromatic ring, and the allyl group.

- **Aniline Moiety:** The nitrogen atom is nucleophilic and can participate in reactions such as acylation, amidation, and further alkylation.
- **Aromatic Ring:** The trifluoromethyl (-CF<sub>3</sub>) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] This deactivation makes reactions like nitration or halogenation more difficult and directs incoming electrophiles to the meta-position relative to the -CF<sub>3</sub> group.
- **Allyl Group:** The double bond in the allyl group is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation) and can participate in various transition-metal-catalyzed cross-coupling reactions.

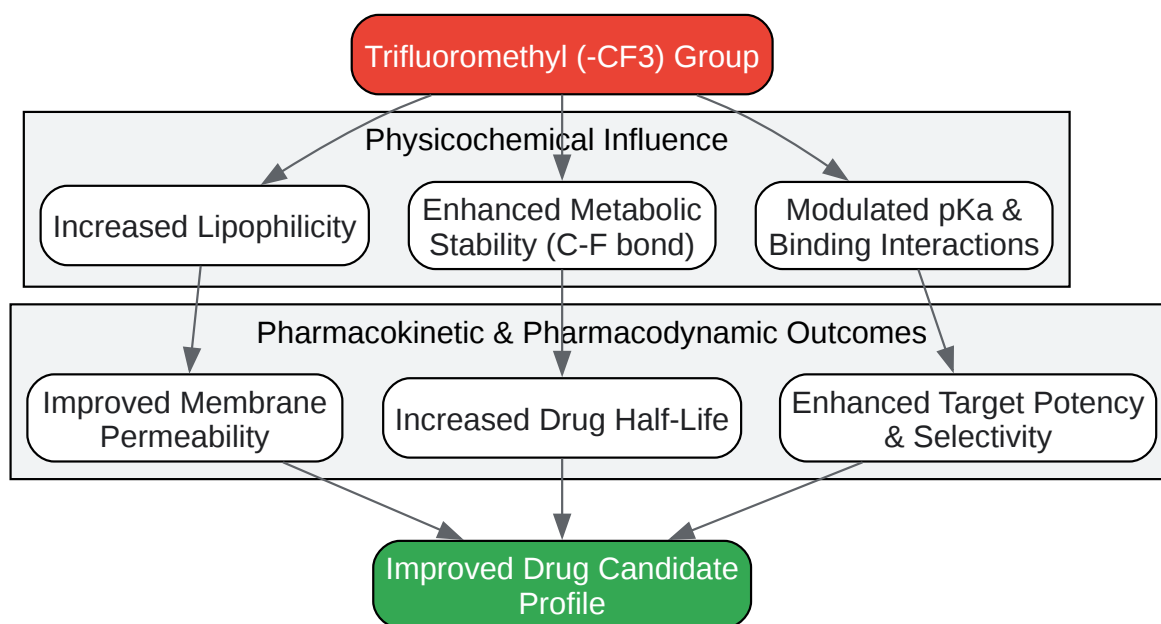
Information on the specific shelf life or long-term stability is not detailed in the available literature, but related fluorinated anilines are generally stable under standard laboratory conditions.[8]

## Relevance in Drug Development

The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1]

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF<sub>3</sub> group resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with -CF<sub>3</sub> can significantly increase a drug's half-life.[1]
- **Lipophilicity:** The -CF<sub>3</sub> group is highly lipophilic (Hansch parameter  $\pi = 0.88$ ), which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, and bioavailability.[1]
- **Binding Affinity:** The high electronegativity of the -CF<sub>3</sub> group can alter the electronic profile of the aromatic ring, influencing pKa and enabling stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[1]
- **Signaling Pathway Interactions:** While no specific signaling pathway data exists for **N-Allyl-3-(trifluoromethyl)aniline**, other novel aniline derivatives have been shown to interact with key cancer-related pathways like the PI3K/AKT/mTOR pathway.[9] This suggests that

derivatives of this compound could be explored for their potential as kinase inhibitors or modulators of other cellular signaling cascades.



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Role of the trifluoromethyl group in enhancing drug properties.

## Safety Information

Detailed toxicology data for **N-Allyl-3-(trifluoromethyl)aniline** is not available. However, the parent compound, 3-(Trifluoromethyl)aniline, is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause serious eye damage.[8] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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